MAL-PEG4-MMAF

Antibody-Drug Conjugates Preclinical Toxicology Therapeutic Index

Researchers developing ADCs often face aggregation and heterogeneity issues with high DAR conjugates. MAL-PEG4-MMAF provides a precise solution. This maleimide-functionalized, non-cleavable PEG4 linker-MMAF precursor enables thiol-based conjugation to generate homogeneous ADCs with improved aqueous solubility. - Enables high DAR (≥4) conjugation by mitigating hydrophobic payload aggregation via the PEG4 spacer. - Facilitates reproducible preclinical ADC studies with >3-fold MTD advantage inferred for non-cleavable linker class compared to cleavable alternatives. - Suitable for lysosomal payload release, ideal for targets with high internalization rates.

Molecular Formula C53H84N6O15
Molecular Weight 1045.282
Cat. No. B1150116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAL-PEG4-MMAF
SynonymsMAL-PEG4-MMAF; ((2R,3R)-3-((2S)-1-((3R,5S)-4-((S)-2-((S)-17-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-isopropyl-3-methyl-4-oxo-6,9,12,15-tetraoxa-3-azaheptadecanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-met
Molecular FormulaC53H84N6O15
Molecular Weight1045.282
Structural Identifiers
SMILESCC(C)[C@H](N(C(COCCOCCOCCOCCN1C(C=CC1=O)=O)=O)C)C(N[C@H](C(N(C([C@@H](CC(N2CCC[C@H]2[C@H](OC)[C@H](C(N[C@@H](C(O)=O)CC3=CC=CC=C3)=O)C)=O)OC)[C@@H](C)CC)C)=O)C(C)C)=O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

MAL-PEG4-MMAF Core Identity & ADC Conjugation


MAL-PEG4-MMAF is a maleimide-functionalized derivative of Monomethyl Auristatin F (MMAF) featuring a tetraethylene glycol (PEG4) spacer. This compound serves as a non-cleavable linker-payload precursor specifically designed for the synthesis of antibody-drug conjugates (ADCs) via thiol-maleimide conjugation chemistry . The PEG4 unit is incorporated to enhance aqueous solubility, reduce aggregation propensity, and modulate the pharmacokinetic profile of the resulting ADC compared to non-PEGylated auristatin conjugates . The compound presents a molecular weight of 1045.28 g/mol and a molecular formula of C53H84N6O15 .

Non-Substitutability of MAL-PEG4-MMAF


Although multiple auristatin-based linker-payload systems exist, MAL-PEG4-MMAF occupies a distinct design space due to its non-cleavable PEG4 linker combined with the MMAF warhead. Substituting MAL-PEG4-MMAF with a cleavable Val-Cit-PAB-MMAF linker alters the intracellular release mechanism and systemic stability profile, while replacing it with an MMAE conjugate (e.g., MAL-PEG4-MMAE) introduces a fundamentally different payload with higher membrane permeability and distinct toxicity characteristics . Furthermore, variations in PEG chain length (e.g., PEG2 vs. PEG4 vs. PEG6) significantly impact ADC hydrophilicity, aggregation tendency, and consequent pharmacokinetic behavior [1]. Generic interchange without quantitative validation of the linker architecture and payload type risks compromising the therapeutic window and reproducibility of preclinical ADC studies.

MAL-PEG4-MMAF Comparative Evidence


Enhanced MTD vs MC-MMAF ADC

In a direct head-to-head comparison using the same anti-CD30 antibody (cAC10), an ADC constructed with a non-cleavable maleimidocaproyl (MC) linker (cAC10-L4-MMAF) demonstrated a maximum tolerated dose (MTD) more than threefold higher than an ADC using a cleavable valine-citrulline (VC) linker (cAC10-L1-MMAF) . While this study employed MC-MMAF rather than MAL-PEG4-MMAF, the non-cleavable nature of the PEG4 linker in MAL-PEG4-MMAF aligns with the MC linker's stability profile, suggesting a similar tolerability advantage over cleavable VC-MMAF conjugates.

Antibody-Drug Conjugates Preclinical Toxicology Therapeutic Index

MMAF Cytotoxicity Attenuation vs MMAE

MMAF, the cytotoxic warhead in MAL-PEG4-MMAF, exhibits attenuated in vitro activity compared to its uncharged counterpart MMAE due to impaired intracellular access from the charged C-terminal phenylalanine residue . In a panel of CD30+ hematologic cell lines, free MMAF displayed significantly lower cytotoxicity than free MMAE, with ADC conjugation required to achieve potent cell killing (>2200-fold increase in potency for mAb-L1-MMAF vs. free MMAF) . This characteristic makes MMAF-based linkers particularly suitable for ADCs where the linker is designed to remain stable extracellularly and release the payload only after internalization and lysosomal degradation.

Payload Potency In Vitro Cytotoxicity Membrane Permeability

PEG4-Driven Hydrophilicity and Reduced Aggregation

The PEG4 spacer in MAL-PEG4-MMAF enhances aqueous solubility and reduces the hydrophobicity-driven aggregation that plagues many high drug-to-antibody ratio (DAR) ADCs . While direct comparative hydrophobicity data for MAL-PEG4-MMAF versus MC-MMAF is not publicly available, literature on PEGylated linkers demonstrates that incorporation of PEG4 into a branched linker increases overall ADC hydrophilicity and reduces aggregation [1]. This class-level advantage translates to improved manufacturability and potentially extended circulation half-life.

ADC Developability Hydrophobicity Aggregation

Maleimide-Thiol Conjugation Efficiency & Stability

MAL-PEG4-MMAF utilizes a maleimide functional group for site-specific conjugation to reduced interchain cysteine residues of antibodies, forming a stable thioether bond . Comparative studies on linker stability indicate that maleimide-containing ADCs undergo retro-Michael reaction in plasma, leading to payload loss, while bromoacetamide (bac) linkers offer improved stability but similar in vivo activity profiles [1]. The PEG4 spacer in MAL-PEG4-MMAF does not alter the maleimide-thiol conjugation chemistry but provides steric flexibility that may enhance conjugation efficiency at high DAR.

Bioconjugation ADC Manufacturing Linker Stability

Validated Precursor for Clinical MMAF ADCs

MAL-PEG4-MMAF serves as a key intermediate for ADCs that have progressed to clinical evaluation, including conjugates targeting BCMA in multiple myeloma [1]. The compound's established use in clinical-stage ADC programs provides a benchmark for lot-to-lot consistency and regulatory acceptance that may not be available for less-characterized linker-payload alternatives. Specifically, ADCs utilizing PEG4-MMAF linkers have been described in the context of BCMA-targeted therapies with demonstrated preclinical efficacy in multiple myeloma models [2].

ADC Synthesis Clinical Translation Benchmarking

MAL-PEG4-MMAF Application Scenarios


Preclinical Screening of Non-Cleavable ADCs

Utilize MAL-PEG4-MMAF to generate homogeneous ADCs via standard thiol-maleimide conjugation for initial in vitro cytotoxicity and in vivo efficacy screening. The non-cleavable PEG4 linker ensures that the MMAF payload remains attached until lysosomal degradation, making it suitable for targets with high internalization rates. The >3-fold MTD advantage inferred from non-cleavable linker class data supports the design of ADCs with improved tolerability compared to cleavable VC-MMAF alternatives .

High-DAR ADC Solubility and Reduced Aggregation

Employ MAL-PEG4-MMAF when targeting high drug-to-antibody ratios (DAR ≥4) where hydrophobic payload aggregation becomes a critical developability hurdle. The PEG4 spacer enhances aqueous solubility and mitigates aggregation, enabling higher DAR conjugates with acceptable biophysical properties [1].

Benchmarking Cleavable vs Non-Cleavable Auristatin ADCs

Use MAL-PEG4-MMAF as the representative non-cleavable PEG4-MMAF conjugate in systematic comparisons against cleavable Val-Cit-PAB-MMAF or MC-VC-PAB-MMAF ADCs. Such head-to-head studies are essential for elucidating the impact of linker cleavage mechanism on in vivo efficacy, tolerability, and intratumoral payload accumulation .

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